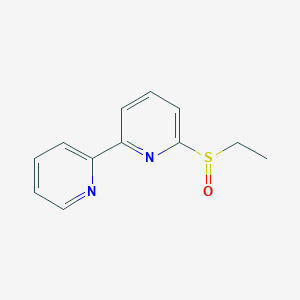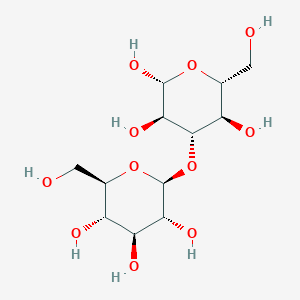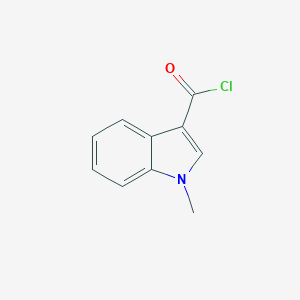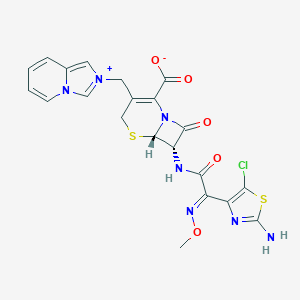![molecular formula C6H6N4O B123992 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 154386-32-0](/img/structure/B123992.png)
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biological studies. This compound is synthesized using different methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is not fully understood, but it has been shown to interact with different targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. It has also been shown to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to have various biochemical and physiological effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been reported to have anti-inflammatory effects and to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and can be synthesized using different methods. However, its limitations include its relatively high cost and the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in scientific research. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the investigation of its mechanism of action and its effects on different physiological processes to better understand its potential applications. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is achieved using different methods, including the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have shown high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in biological studies to investigate its mechanism of action and its effects on different physiological processes.
Eigenschaften
CAS-Nummer |
154386-32-0 |
|---|---|
Produktname |
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one |
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-2-7-6(11)8-5(4)10-9-3/h2H,1H3,(H2,7,8,9,10,11) |
InChI-Schlüssel |
VMPZZXUUDHRPKE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C=NC(=O)N=C2NN1 |
SMILES |
CC1=C2C=NC(=O)NC2=NN1 |
Kanonische SMILES |
CC1=C2C=NC(=O)N=C2NN1 |
Synonyme |
6H-Pyrazolo[3,4-d]pyrimidin-6-one, 1,5-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



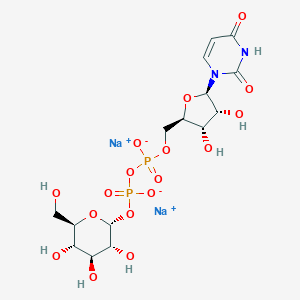

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)




